molecular formula C9H12ClN3O B1349461 2-(3-Chloro-2-methylanilino)acetohydrazide CAS No. 98950-37-9

2-(3-Chloro-2-methylanilino)acetohydrazide

Cat. No.: B1349461
CAS No.: 98950-37-9
M. Wt: 213.66 g/mol
InChI Key: VQTXQMPLJKNDNP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Chloro-2-methylanilino)acetohydrazide typically involves the reaction of 3-chloro-2-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The product is then purified through recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(3-Chloro-2-methylanilino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

2-(3-Chloro-2-methylanilino)acetohydrazide is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in biochemical studies, particularly in the investigation of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylanilino)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-(3-Chloro-2-methylanilino)acetohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTXQMPLJKNDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359540
Record name 2-(3-chloro-2-methylanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98950-37-9
Record name 2-(3-chloro-2-methylanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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